![molecular formula C24H20ClN5 B2752628 N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-26-5](/img/structure/B2752628.png)
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Quinazolines are a class of organic compounds with two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms .
Chemical Reactions Analysis
Triazoles and quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms and aromatic rings .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Synthesis and Biological Evaluation : A variety of triazoloquinazoline derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against a range of microorganisms, suggesting their potential as novel antimicrobial agents. The synthesis involves novel pathways and chemical reactions that yield derivatives with significant biological activities, highlighting their potential in developing new antimicrobial therapies (Bektaş et al., 2007).
Antihistaminic and Anticancer Properties
Antihistaminic Activity : Derivatives of triazoloquinazoline have been synthesized and tested for their H1-antihistaminic activities. These studies demonstrate that certain derivatives can protect against histamine-induced bronchospasm in animal models, indicating their potential as novel antihistaminic agents. The research highlights the structural modifications that enhance their activity and reduce sedative effects, making them candidates for safer, more effective antihistaminic drugs (Alagarsamy et al., 2008).
Anticancer Activity : Research into triazoloquinazoline derivatives has also explored their potential anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Some derivatives have shown significant cytotoxic effects against human cancer cells, suggesting their potential as anticancer agents. This line of research is crucial for the development of new therapeutic options for cancer treatment (Reddy et al., 2015).
Receptor Antagonism and Pharmacological Investigations
Adenosine Receptor Antagonism : Triazoloquinazoline derivatives have been identified as potent adenosine receptor antagonists. These compounds exhibit high affinity for human A3 receptors, offering insights into the design of selective receptor modulators. This research has implications for developing treatments for conditions associated with adenosine receptor activity, such as inflammatory and cardiovascular diseases (Kim et al., 1996).
Pharmacological Investigation : Further studies on triazoloquinazoline derivatives have expanded our understanding of their pharmacological effects beyond antihistaminic activity. Investigations into their mechanism of action, receptor affinity, and in vivo effects contribute to a comprehensive understanding of how these compounds interact with biological systems. This knowledge is vital for the development of novel pharmaceutical agents with targeted actions (Alagarsamy et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5/c1-16-6-10-18(11-7-16)22-24-27-23(26-15-14-17-8-12-19(25)13-9-17)20-4-2-3-5-21(20)30(24)29-28-22/h2-13H,14-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVYAEFWRHETBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

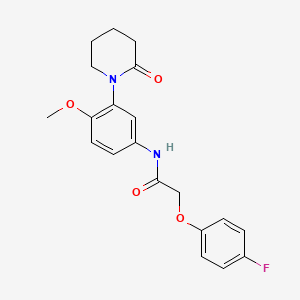
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

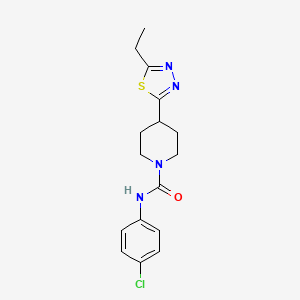
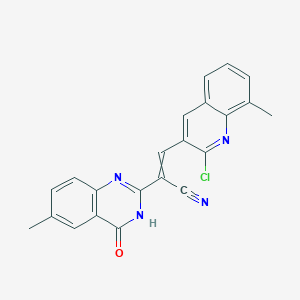
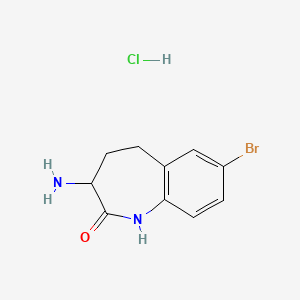
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
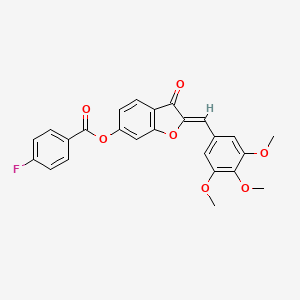
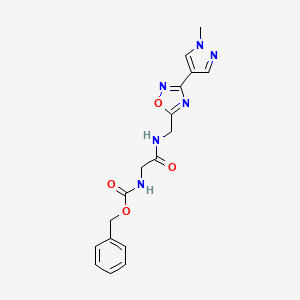
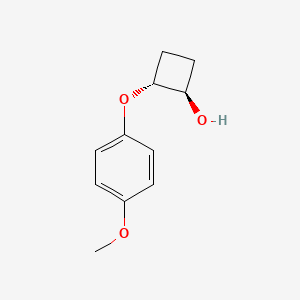
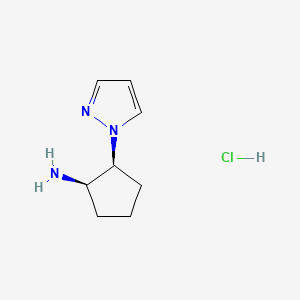
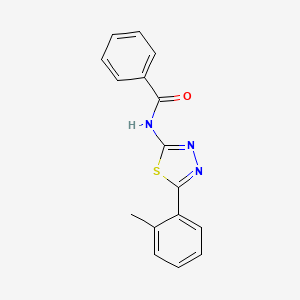
![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)